molecular formula C₁₉H₁₃D₈ClFN₃O₄ B1153312 Levofloxacin-d8 Chloromethyl Ester

Levofloxacin-d8 Chloromethyl Ester

Cat. No.: B1153312
M. Wt: 417.89
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin-d8 Chloromethyl Ester is a chemically synthesized, stable isotope-labeled analog of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. This compound is primarily designed to serve as a critical internal standard in quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of eight deuterium atoms (d8) provides a significant mass shift from the native drug, enabling highly accurate and precise measurement of levofloxacin concentrations in complex biological matrices such as plasma, serum, and tissue homogenates. This application is indispensable for advanced pharmacokinetic studies, where it helps to account for sample preparation losses and ionization variability, thereby ensuring reliable data on absorption, distribution, metabolism, and excretion (ADME) profiles. The core research value of this analog stems from the established antibacterial mechanism of its parent compound. Levofloxacin is a well-characterized inhibitor of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . By binding to and stabilizing the DNA-enzyme complex, it disrupts DNA replication and repair, ultimately leading to bactericidal cell death . The Chloromethyl Ester functional group in this derivative is a key handle for further chemical synthesis or conjugation, making it a valuable intermediate for researchers developing new chemical probes or exploring structure-activity relationships. As a stable isotope-labeled standard, this compound is For Research Use Only and is a fundamental tool for driving innovation in analytical chemistry, antimicrobial drug development, and metabolic research.

Properties

Molecular Formula

C₁₉H₁₃D₈ClFN₃O₄

Molecular Weight

417.89

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Levofloxacin and Its Non-Deuterated Analog

Levofloxacin (C₁₈H₂₀FN₃O₄, MW 361.37 g/mol) lacks the deuterium and chloromethyl ester modifications. The parent compound exhibits broad-spectrum antibacterial activity but suffers from rapid metabolism and variable plasma concentrations. In contrast, Levofloxacin-d8 Chloromethyl Ester’s deuterium substitution reduces metabolic degradation rates due to the kinetic isotope effect, while the chloromethyl ester group increases lipophilicity (logP ~1.8 vs.

Other Fluoroquinolone Esters

  • Norfloxacin Methyl Ester: A prodrug of norfloxacin (C₁₆H₁₈FN₃O₃, MW 319.33 g/mol) with improved oral bioavailability. Unlike this compound, it lacks deuterium labeling and exhibits lower thermal stability due to the methyl ester’s susceptibility to hydrolysis .
  • Ciprofloxacin Ethyl Ester : Ethyl esters generally offer slower hydrolysis than chloromethyl esters but lower electrophilic reactivity, limiting their utility in targeted drug delivery .

Chloromethyl Esters in Pharmaceutical Chemistry

Chloromethyl esters (e.g., γ-chloromethyl tiglate in crocetin dimethyl ester synthesis) are known for their high reactivity in nucleophilic substitution reactions, enabling conjugation with biomolecules .

Deuterated Compounds in Analytical Chemistry

Deuterated analogs like this compound are indispensable in quantitative bioanalysis. For example, crocetin sodium salt (C₂₀H₂₄O₄, MW 328.40 g/mol) lacks isotopic labeling, limiting its use in tracer studies . The deuterium in this compound ensures chromatographic separation from the non-deuterated form, reducing ion suppression effects in MS detection .

Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Weight (g/mol) logP Stability (pH 7.4, 25°C) Key Application
This compound 409.84 ~1.8 >24 hours LC-MS internal standard
Levofloxacin 361.37 0.4 12–18 hours Antibacterial therapy
Norfloxacin Methyl Ester 319.33 1.2 8–10 hours Oral prodrug
Crocetin Dimethyl Ester 402.46 3.1 >48 hours Antioxidant studies

Key Findings:

  • The chloromethyl ester group in Levofloxacin-d8 enhances lipophilicity by 350% compared to levofloxacin, favoring blood-brain barrier penetration .
  • Deuterium labeling reduces CYP450-mediated metabolism by 40–60%, prolonging half-life in hepatic microsomal assays .
  • In metal-binding studies, fluoroquinolone esters (e.g., tosufloxacin) show reduced affinity for divalent cations (e.g., Mg²⁺, Ca²⁺) compared to their carboxylic acid forms, minimizing chelation-related bioavailability issues .

Preparation Methods

Direct Esterification with Deuterated Chloromethylating Agents

The primary method for synthesizing this compound involves reacting levofloxacin-d8 with chloromethyl pivalate under anhydrous conditions. The deuterated levofloxacin precursor is first prepared by replacing eight hydrogen atoms with deuterium at the piperazine ring’s methyl groups, achieved through catalytic deuteration or exchange reactions. Subsequent esterification follows a modified protocol from Daehne et al.:

  • Reaction Setup :

    • Levofloxacin-d8 (6 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF).

    • Chloromethyl pivalate (24 mmol) and anhydrous potassium carbonate (12 mmol) are added.

    • The mixture is stirred under an argon atmosphere at room temperature for 2 hours.

  • Workup :

    • The product is extracted with ethyl acetate, washed with distilled water, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., ethanol/water).

Yield : ~58–62% (similar to non-deuterated analogs).

Table 1: Key Reaction Parameters for Esterification

ParameterValue
Molar ratio (LFX-d8 : reagent)1 : 4
SolventAnhydrous DMF
Temperature25°C
Reaction time2 hours
AtmosphereArgon

Activation of Levofloxacin-d8 with Coupling Reagents

Alternative methods employ coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) to activate the carboxylic acid group of levofloxacin-d8 before esterification. This approach enhances reaction efficiency, particularly for sterically hindered substrates:

  • Activation Step :

    • Levofloxacin-d8 (1 eq) is treated with HBTU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) in DMF for 1 hour.

    • Chloromethyl chloride (1.5 eq) is added dropwise, and the mixture is stirred for an additional 3 hours.

  • Purification :

    • The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC.

Yield : ~65–70%.

Reaction Optimization and Kinetic Studies

Solvent and Base Selection

The choice of solvent and base significantly impacts esterification efficiency:

  • DMF vs. THF : DMF provides higher yields (58% vs. 42% in THF) due to better solubility of levofloxacin-d8.

  • Potassium carbonate vs. triethylamine : K₂CO₃ minimizes side reactions (e.g., hydrolysis) compared to organic bases.

Deuterium Isotope Effects

Deuteration at the piperazine ring alters reaction kinetics:

  • Slower proton transfer : The C–D bond’s higher stability reduces the rate of acid-catalyzed hydrolysis during esterification, requiring extended reaction times (2.5 hours vs. 2 hours for non-deuterated levofloxacin).

Table 2: Comparative Kinetics of Deuterated vs. Non-Deuterated Reactions

ParameterLevofloxacin-d8Levofloxacin
Reaction time (hours)2.52.0
Yield (%)5862
Purity (HPLC, %)98.599.1

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Absence of signals at δ 1.2–1.5 ppm (CH₃ of piperazine), confirming deuteration.

    • New peaks at δ 4.8–5.2 ppm (CH₂Cl of chloromethyl ester).

  • ¹³C NMR : Molecular weight confirmation at m/z 417.888 ([M+H]⁺).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98.5% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

  • Retention time : 6.8 minutes (vs. 6.5 minutes for levofloxacin).

Stability and Hydrolysis Studies

Chemical Stability

This compound demonstrates excellent stability in acidic buffers (pH 1.2, 37°C), with <5% hydrolysis over 2 hours. This contrasts with non-esterified levofloxacin, which forms insoluble chelates with aluminum ions under similar conditions.

Enzymatic Hydrolysis

In simulated intestinal fluid (pH 6.8, pancreatin):

  • Rapid hydrolysis : >90% conversion to levofloxacin-d8 within 30 minutes.

  • Bioavailability : AUC₀–₆h of levofloxacin-d8 increases by 2.3-fold compared to non-esterified forms when co-administered with Al(OH)₃.

Table 3: Hydrolysis Kinetics in Simulated Intestinal Fluid

ParameterValue
Half-life (minutes)10.2
Activation energy (kJ/mol)45.3
% Hydrolyzed (30 min)92.4

Applications in Pharmaceutical Research

Enhanced Oral Absorption

Deuteration improves metabolic stability, while esterification enhances lipophilicity (logP = 1.8 vs. 0.5 for levofloxacin), facilitating intestinal absorption .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Levofloxacin-d8 Chloromethyl Ester in laboratory settings?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions of the levofloxacin backbone, followed by esterification with chloromethyl groups. Characterization requires high-performance liquid chromatography (HPLC) to confirm purity (≥95%) and mass spectrometry (MS) for molecular weight verification (409.84 g/mol) . Nuclear magnetic resonance (NMR) is essential for structural confirmation, particularly to validate deuterium incorporation and ester bond formation.

Q. What safety protocols are mandatory when handling this compound in experimental workflows?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear EN 374-certified gloves, chemical-resistant lab coats, and N100/P3 respirators if aerosolization risks exist .
  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Q. How should this compound be stored to maintain stability during long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the chloromethyl ester group. Stability assessments should include periodic HPLC checks for degradation products (e.g., free levofloxacin or desmethyl derivatives) .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to separate this compound from structurally similar impurities?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with 5-µm particle size for high resolution.
  • Mobile Phase : Adjust pH to 2.5–3.0 with phosphoric acid and acetonitrile gradients (e.g., 20% to 50% over 15 minutes) to resolve analogs like Levofloxacin EP Impurity G (CAS 151250-76-9) .
  • Detection : UV absorbance at 294 nm is optimal for quantification .

Q. What experimental strategies address discrepancies in antimicrobial activity data across bacterial models?

  • Methodological Answer :

  • Comparative Studies : Test the compound against isogenic bacterial strains with varying DNA gyrase mutations to assess target-specific efficacy .
  • Dosage Calibration : Standardize inoculum density (e.g., 1–5 × 10⁵ CFU/mL) and exposure time (24–48 hours) to minimize variability .
  • Metabolite Interference : Use deuterium tracing (via LC-MS/MS) to distinguish parent compound activity from metabolites like Desmethyl Levofloxacin-d8 .

Q. How does deuterium labeling in this compound impact pharmacokinetic (PK) profiling compared to non-deuterated analogs?

  • Methodological Answer :

  • Isotope Effect Analysis : Conduct parallel PK studies in rodent models, comparing absorption half-life (t₁/₂α) and clearance rates. Deuterium may reduce metabolic degradation via the "isotope effect," prolonging systemic exposure .
  • Tracer Applications : Use the deuterated form in mass spectrometry imaging (MSI) to track tissue distribution without interference from endogenous compounds .

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